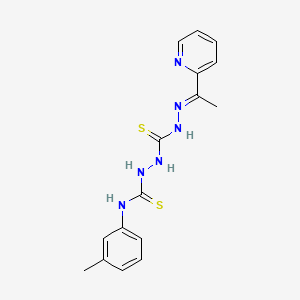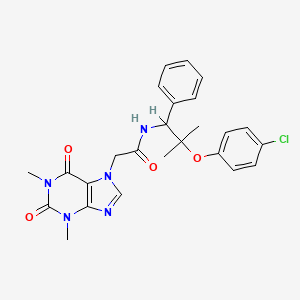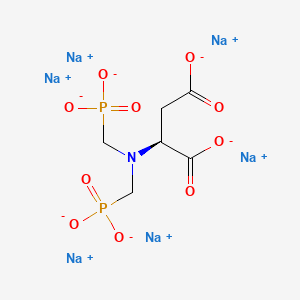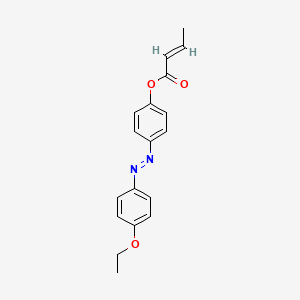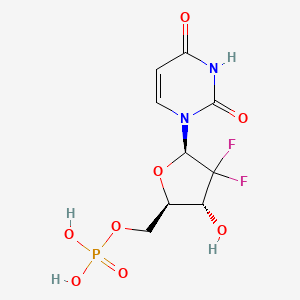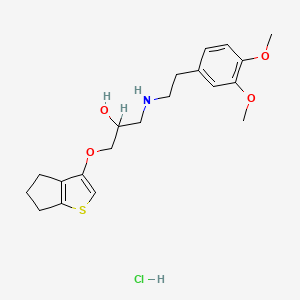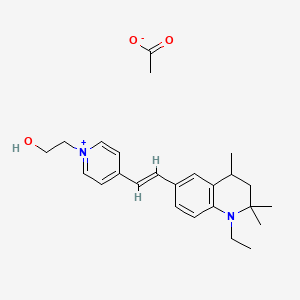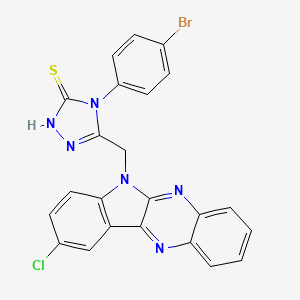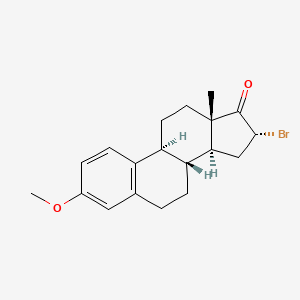
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a bromine atom at the 16th position and a methoxy group at the 3rd position on the steroid backbone. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- typically involves multiple steps, starting from estradiol or its derivatives. The key steps include:
Bromination: Introduction of the bromine atom at the 16th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Methoxylation: Introduction of the methoxy group at the 3rd position using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
Oxidation: Conversion of the hydroxyl group at the 17th position to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the steroid backbone.
Reduction: Reduction of the ketone group at the 17th position to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of 17-hydroxy derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- is utilized in several scientific research areas:
Chemistry: Used as a starting material for the synthesis of various steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: Employed in the development of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- involves binding to estrogen receptors (ERs) in target cells. This binding triggers a cascade of molecular events, including the activation or repression of specific genes. The compound’s unique structure allows it to interact with ERs differently compared to natural estrogens, potentially leading to distinct biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: The natural estrogen hormone.
Estrone: Another naturally occurring estrogen.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Mestranol: A prodrug of ethinylestradiol.
Uniqueness
Estra-1,3,5(10)-trien-17-one, 16-bromo-3-methoxy-, (16alpha)- is unique due to the presence of the bromine atom and methoxy group, which confer distinct chemical and biological properties. These modifications can alter the compound’s binding affinity to estrogen receptors and its metabolic stability, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
10324-68-2 |
|---|---|
Formule moléculaire |
C19H23BrO2 |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,16R)-16-bromo-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H23BrO2/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-17H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,19+/m1/s1 |
Clé InChI |
CSELWEPNDJXTQB-ILYVXUQDSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)Br)CCC4=C3C=CC(=C4)OC |
SMILES canonique |
CC12CCC3C(C1CC(C2=O)Br)CCC4=C3C=CC(=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-oxo-4,5,9,11-tetrazatetracyclo[7.3.1.17,11.01,6]tetradec-5-en-7-yl)acetohydrazide](/img/structure/B12711976.png)
